3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-pyrrol-1-ylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-15-9-18-17(24)21(15)14-10-20(11-14)16(23)12-3-5-13(6-4-12)19-7-1-2-8-19/h1-8,14H,9-11H2,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWBAHLTALQHLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)N4C(=O)CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with azetidin-3-ylamine under specific conditions to form the azetidinyl intermediate. This intermediate is then reacted with imidazolidine-2,4-dione to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Key Comparative Data
Biological Activity
3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound features an imidazolidine core and is characterized by multiple heterocyclic structures, including an azetidine group and a benzoyl moiety with a pyrrole ring. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Chemical Structure
The molecular formula of 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione is , with a molecular weight of approximately 324.33 g/mol. The compound's structure can be represented as follows:
Chemical Structure
Biological Activities
Preliminary studies indicate that 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione exhibits notable biological activities, including:
1. Enzyme Inhibition
Research suggests that this compound may act as a potent inhibitor of specific enzymes or receptors involved in various disease processes. For instance, compounds with similar structures have shown activity against leukocyte function-associated antigen-1 (LFA-1), which plays a role in inflammatory and autoimmune diseases.
2. Anticancer Properties
Similar derivatives have demonstrated anticancer activities. For example, compounds derived from thiazolidin and imidazolidine frameworks have shown promising results in inhibiting cell proliferation in various cancer cell lines, such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .
3. Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound have been highlighted in studies involving related structures. These compounds may modulate inflammatory pathways, providing therapeutic options for conditions characterized by chronic inflammation.
Case Studies and Research Findings
A series of studies have evaluated the biological activity of compounds related to 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione:
| Compound | Structure Features | Notable Activity |
|---|---|---|
| 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione | Contains thiophene instead of pyrrole | Potential anti-inflammatory properties |
| 3-(1-(4-(Pyrrolidin-1-ylsulfonyl)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione | Contains thiazolidine ring | Anticancer activity reported |
| 3-{1-[4-(Pyrrolidin-1-carbonyl)benzoyl]azetidin-3-y}imidazolidine | Similar core structure with different substituents | Potential neuroprotective effects |
These findings underscore the versatility of the imidazolidine framework in developing compounds with diverse biological activities.
Understanding the mechanism of action is vital for the development of these compounds into therapeutic agents. Interaction studies typically involve:
In vitro assays to determine enzyme inhibition rates and binding affinities.
Molecular docking studies to predict how these compounds interact with biological targets at the molecular level.
These studies help elucidate the pathways through which 3-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}imidazolidine-2,4-dione exerts its effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
